molecular formula C12H17BN2O4 B1532901 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1008138-66-6

2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1532901
CAS No.: 1008138-66-6
M. Wt: 264.09 g/mol
InChI Key: IYYWRANRHLVQPQ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-methyl-5-nitropyridine, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium on carbon) and a base (e.g., potassium carbonate).

  • Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitrate esters.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrate esters

  • Reduction: Amines

  • Substitution: Substituted pyridines

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be employed in the study of biological systems, particularly in the context of boronic acid chemistry.

  • Industry: It can be utilized in the production of materials and chemicals that require boronic acid derivatives.

Mechanism of Action

The mechanism by which 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets through its boronic acid moiety, forming reversible covalent bonds with amino acids like serine or cysteine in enzymes.

Molecular Targets and Pathways:

  • Enzymes: Boronic acids can bind to enzymes, modulating their activity.

  • Receptors: The compound may interact with specific receptors, influencing signaling pathways.

Comparison with Similar Compounds

  • 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the methyl group.

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the nitro group.

Uniqueness: 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the nitro and methyl groups, which can influence its reactivity and binding properties compared to similar compounds.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets highlights its potential in advancing both chemistry and medicine.

Biological Activity

2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1008138-66-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C12H17BN2O4C_{12}H_{17}BN_2O_4, with a molecular weight of 264.09 g/mol. It appears as a white to off-white solid and has a purity of ≥98% as determined by HPLC. The compound is typically stored at temperatures between 2°C and 8°C to maintain its stability .

PropertyValue
Product NameThis compound
CAS No.1008138-66-6
Molecular FormulaC12H17BN2O4
Molecular Weight264.09 g/mol
AppearanceWhite to off-white solid
Purity (HPLC)≥98.0%

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its inhibitory effects on RNA-dependent RNA polymerase (NS5B), which is crucial in the replication of certain viruses such as Hepatitis C. In vitro assays demonstrated that derivatives of this compound exhibit potent inhibition with an EC50 value below 50 nM against multiple genotypes .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. Preliminary studies indicate that modifications in the pyridine ring can enhance its antiproliferative effects. For instance, derivatives with specific substituents showed increased cytotoxicity in human cancer cell lines compared to the parent compound .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in viral replication.
  • Reactive Metabolite Formation : Some studies suggest that it may generate reactive metabolites that can interact with cellular macromolecules, leading to cytotoxic effects .
  • Alteration of Cellular Signaling : The compound may modulate signaling pathways related to cell proliferation and apoptosis.

Study on Antiviral Efficacy

In a study conducted by researchers exploring non-nucleoside inhibitors for Hepatitis C therapy, the compound was found to significantly inhibit NS5B activity both in enzymatic assays and cell-based replicon models. The findings suggested that structural modifications could optimize its efficacy while minimizing toxicity .

Evaluation of Anticancer Potential

A recent investigation into various derivatives of this compound revealed that those with specific substitutions on the pyridine ring exhibited enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values significantly lower than those observed for traditional chemotherapeutics, indicating a promising avenue for further research .

Properties

IUPAC Name

2-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-8-10(6-9(7-14-8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWRANRHLVQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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